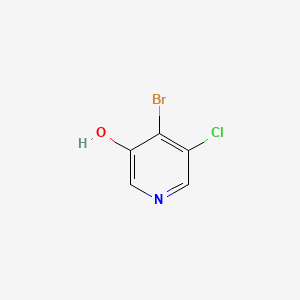

4-Bromo-5-chloropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILHMPXCLHSZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739876 | |

| Record name | 4-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211517-85-9 | |

| Record name | 4-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 5 Chloropyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-bromo-5-chloropyridin-3-ol, both ¹H and ¹³C NMR spectroscopy offer critical data for structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the hydroxyl proton. Based on analogous compounds, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.5 and 8.5 ppm. vulcanchem.com The hydroxyl proton signal is anticipated to appear even further downfield, generally in the range of δ 9.5 to 11.0 ppm, due to deshielding effects and potential hydrogen bonding. vulcanchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic Protons | 7.5 - 8.5 |

| Hydroxyl Proton | 9.5 - 11.0 |

Data is predicted based on analogous compounds. vulcanchem.com

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound would reveal distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents (bromine, chlorine, and hydroxyl group) and their position on the ring. The carbons bonded to the electronegative halogen atoms (C4 and C5) and the hydroxyl group (C3) would exhibit characteristic downfield shifts.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. vulcanchem.com The stretching vibrations for the C=N bonds within the pyridine ring are anticipated to appear in the 1580-1650 cm⁻¹ region. vulcanchem.com Additionally, absorptions corresponding to C-Br and C-Cl stretching are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted FT-IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 |

| C=N Stretch | 1580 - 1650 |

Data is predicted based on analogous compounds. vulcanchem.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. This technique can measure the mass-to-charge ratio (m/z) of the molecular ion with high precision. The presence of both bromine and chlorine atoms, which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic pattern for the molecular ion peak. This pattern serves as a definitive confirmation of the presence and number of bromine and chlorine atoms in the molecule. vulcanchem.com The predicted molecular ion peak would appear around m/z 207-209, corresponding to the different isotopic combinations. vulcanchem.com

Low-Resolution Mass Spectrometry (LRMS)

Low-Resolution Mass Spectrometry (LRMS) serves as a fundamental tool for confirming the molecular weight of this compound. The compound has a molecular formula of C₅H₃BrClNO, corresponding to a molecular weight of approximately 208.44 g/mol . rsc.orgcrystallography.netcrystallography.net In LRMS analysis, the primary expectation is the detection of the molecular ion peak (M⁺).

A key identifying feature in the mass spectrum of this compound is the distinctive isotopic pattern created by the presence of both bromine and chlorine atoms. crystallography.net Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, leading to two peaks of almost equal intensity separated by 2 Da (M⁺ and M+2). Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and one chlorine atom results in a complex and highly characteristic cluster of peaks for the molecular ion, which allows for unambiguous confirmation of the elemental composition. For instance, analysis of the related metabolite 4-bromo-2-chlorophenol (B165030) shows a molecular ion (m/z 207.85) consistent with its composition. ugr.es

For related isomers like 5-bromo-4-chloropyridin-3-ol, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts, providing further parameters for its identification in mass spectrometric analyses. rsc.org

Table 1: Predicted Mass Spectrometric Data for an Isomer, 5-bromo-4-chloropyridin-3-ol

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 207.91593 | 130.8 |

| [M+Na]⁺ | 229.89787 | 136.1 |

| [M-H]⁻ | 205.90137 | 131.0 |

Data derived from analysis of a structural isomer and provides insight into expected values for this compound. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. fairsharing.org While no crystal structure for this compound has been publicly reported, analysis of its isomers provides a strong basis for predicting its structural characteristics.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

As of July 2025, a search of the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) reveals no deposited single-crystal X-ray diffraction data for this compound. crystallography.net However, the structural features can be inferred from closely related compounds.

The molecule is expected to be largely planar due to the aromatic pyridine ring. rsc.org A critical structural aspect of hydroxypyridines is the potential for tautomerism, existing in equilibrium between the pyridinol form (with an -OH group) and the pyridone form (with a carbonyl group and an N-H). The crystal structure of the related 2-bromo-4-hydroxypyridine (B1272042) revealed that both the hydroxypyridine and pyridone tautomers are present in the solid state, with a disordered proton shared between the oxygen and nitrogen atoms. bibliomed.org A similar tautomeric equilibrium is possible for this compound.

The bond lengths and angles within the pyridine ring would be influenced by the electronic effects of the three substituents. The electron-withdrawing nature of the bromine and chlorine atoms would affect the C-C and C-N bond distances compared to unsubstituted pyridine. re3data.org For example, in similar pyridine derivatives, C-Br bonds are approximately 1.89 Å and C-Cl bonds are around 1.73 Å. cam.ac.uk

Analysis of Crystal Packing and Unit Cell Parameters

In the absence of experimental data for this compound, its crystal packing and unit cell parameters can be hypothesized based on structural analogs. Halogenated pyridines commonly crystallize in monoclinic or orthorhombic systems. re3data.org For example, 2-bromo-4-hydroxypyridine crystallizes in the monoclinic space group C2/c. bibliomed.org

The supramolecular assembly in the crystal lattice of this compound would be significantly influenced by intermolecular forces. Strong hydrogen bonds are expected to be a dominant feature, likely forming between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule (O-H···N), linking molecules into chains or dimers. bibliomed.org

Table 2: Predicted and Comparative Crystal Data

| Parameter | Predicted for this compound | Experimental Data for 2-Bromo-4-hydroxypyridine bibliomed.org |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic (Predicted) re3data.org | Monoclinic |

| Space Group | P2₁/c or C2/c (Hypothesized) | C2/c |

| a (Å) | Not Determined | 15.6770(6) |

| b (Å) | Not Determined | 3.86471(13) |

| c (Å) | Not Determined | 18.0645(7) |

| β (°) | Not Determined | 90.916(3) |

| Dominant Intermolecular Forces | Hydrogen Bonding (O-H···N), Halogen Bonding (Predicted) | Hydrogen Bonding, Halogen Bonding |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-chloropyridin-3-ol |

| 5-bromo-4-chloropyridin-3-ol |

| 4-bromo-2-chlorophenol |

| 2-bromo-4-hydroxypyridine |

| 2-bromo-6-chloropyridin-3-ol |

| 5-Bromo-2-chloropyridine |

| 3-hydroxypyridine |

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Chloropyridin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties. For 4-Bromo-5-chloropyridin-3-ol, such calculations would provide fundamental data on its stability, electronic landscape, and reactivity.

Geometry Optimization and Conformational Analysis

A foundational step in computational analysis involves determining the most stable three-dimensional arrangement of a molecule, known as geometry optimization. This process identifies the lowest energy conformation, which is crucial for understanding the molecule's physical and chemical properties. For this compound, this would involve analyzing the planarity of the pyridine (B92270) ring and the orientation of the hydroxyl group, considering potential intramolecular interactions. Tautomerism, particularly involving the hydroxyl proton, could also be explored. However, specific optimized coordinates, bond lengths, and angles for this compound are not documented in the available literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

MEP maps are valuable visual tools that illustrate the charge distribution on a molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. For this compound, an MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen, nitrogen, and halogen atoms, indicating sites for electrophilic attack. Positive potential (blue) would likely be concentrated around the hydroxyl hydrogen, marking it as a potential site for nucleophilic interaction. Without specific calculations, a detailed map and the precise electrostatic potential values for this molecule remain speculative.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity. For this compound, the specific energy values for HOMO, LUMO, and the resultant energy gap have not been reported.

Natural Bond Orbital (NBO) Analysis for Bonding and Interactions

NBO analysis provides a detailed picture of the bonding within a molecule, including charge transfer and intramolecular interactions like hyperconjugation. It localizes the molecular orbitals into Lewis-type structures (bonds and lone pairs), offering insights into the stability arising from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. An NBO analysis of this compound would quantify the nature of the C-Br, C-Cl, C-O, and C-N bonds and reveal stabilizing interactions, but such specific analyses are currently unavailable.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic evolution of the system. This method is used to understand conformational changes, solvation effects, and intermolecular interactions in a dynamic environment. An MD simulation of this compound could reveal its behavior in different solvents and its interaction with biological macromolecules. At present, no studies reporting on the dynamic behavior of this compound through MD simulations have been published.

Aromaticity Studies of the Pyridine Ring System

The aromaticity of the pyridine ring in this compound is a key determinant of its chemical reactivity and stability. Computational methods provide valuable insights into the electronic structure and the extent of π-electron delocalization, which are fundamental to understanding its aromatic character. Aromaticity is typically quantified using several well-established theoretical indices.

One of the most common methods is the Nucleus-Independent Chemical Shift (NICS) . This method involves calculating the magnetic shielding at the geometric center of the ring. A negative NICS value is indicative of aromatic character, signifying a diatropic ring current, while a positive value suggests anti-aromaticity. dokumen.pub For polycyclic systems, NICS can be used to probe the aromaticity of individual rings. dokumen.pub

Another widely used index is the Harmonic Oscillator Model of Aromaticity (HOMA) . The HOMA index is based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, whereas values close to 0 suggest a non-aromatic system.

Theoretical studies on related substituted pyrroles and pyridines have demonstrated the utility of these computational approaches. For instance, studies on pyrrol-2-yl carbonyl conformers have utilized HOMA and NICS indices calculated at the B3LYP/6-311++G(d,p) level of theory to evaluate π-electron delocalization in the pyrrole (B145914) ring. science.gov Similarly, investigations into various substituted pyrazoles have employed DFT calculations to understand how different substituents influence the tautomeric equilibrium and, by extension, the aromaticity of the ring system. mdpi.com

While specific computational studies on this compound are not extensively documented in the provided search results, the principles from studies on analogous heterocyclic systems can be applied. The presence of electron-withdrawing bromine and chlorine atoms, as well as the electron-donating hydroxyl group, is expected to influence the electron density distribution within the pyridine ring, thereby modulating its aromaticity. The precise impact of these substituents on the NICS and HOMA values would require dedicated computational analysis.

| Method | Principle | Interpretation |

| NICS (Nucleus-Independent Chemical Shift) | Calculates magnetic shielding at the ring's center. | Negative values indicate aromaticity; positive values suggest anti-aromaticity. dokumen.pub |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Measures the deviation of bond lengths from an ideal aromatic system. | Values near 1 signify high aromaticity; values near 0 indicate non-aromaticity. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, including nuclear magnetic resonance (NMR) and infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT) functionals like B3LYP. researchgate.netfaccts.de The choice of basis set, such as the 6-311+G(2d,p) set, and the inclusion of a solvent model are crucial for obtaining accurate results. researchgate.net The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net It is important to note that NMR shifts are highly dependent on the molecular conformation, and for flexible molecules, a Boltzmann weighting of different conformers may be necessary for accurate predictions. faccts.de

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its FT-IR and Raman spectra. These calculations are often performed using DFT methods, such as B3LYP, with various basis sets. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsions. nih.gov

Recent advancements have also seen the integration of machine learning (ML) techniques with computational chemistry to predict spectroscopic properties more efficiently. researchgate.netmpg.de These ML models are trained on large datasets of computationally derived properties and can offer a significant reduction in computational cost while maintaining high accuracy. researchgate.net

| Spectroscopy Type | Computational Method | Key Considerations |

| NMR | GIAO (Gauge-Independent Atomic Orbital) with DFT (e.g., B3LYP). researchgate.netfaccts.de | Conformer selection, solvent model, basis set choice. researchgate.netfaccts.de |

| FT-IR / Raman | DFT (e.g., B3LYP) frequency calculations. nih.govresearchgate.net | Use of scaling factors, PED analysis for mode assignment. nih.gov |

Reaction Kinetics and Thermodynamics

The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the halogen substituents, makes the compound susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines. byjus.com The reaction typically proceeds via a two-step addition-elimination mechanism, where the rate-determining step is usually the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate and thus increases the reaction rate. byjus.com

For dihalogenated pyridines like this compound, the kinetics of SNAr reactions are influenced by several factors:

Nature of the Leaving Group : In many SNAr reactions, the rate of substitution follows the order F > Cl ≈ Br > I, known as the "element effect". nih.gov This order is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov However, when the departure of the leaving group becomes more significant in the rate-determining step, this order can change.

Position of Halogens : The positions of the halogens relative to the ring nitrogen and the activating hydroxyl group are critical. The halogens at the 2- and 4-positions of the pyridine ring are generally more activated towards nucleophilic substitution. In this compound, the bromine atom is at an activated position (C4).

Reaction Conditions : The choice of nucleophile, solvent, and temperature significantly impacts the reaction kinetics. For instance, reactions with strong nucleophiles in polar aprotic solvents like DMSO are common. rsc.org

Carbon-Halogen Bond Activation and Functionalization

The presence of two different carbon-halogen bonds (C-Br and C-Cl) offers opportunities for selective functionalization through metal-catalyzed cross-coupling reactions.

Transition metal catalysts, particularly those based on palladium (Pd), nickel (Ni), and copper (Cu), are widely used to activate carbon-halogen bonds for the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net The general order of reactivity for oxidative addition to a low-valent metal center is C-I > C-Br > C-Cl, which allows for selective activation.

Palladium-Catalyzed Reactions : Palladium catalysis is a cornerstone for functionalizing halo-pyridines. researchgate.net Reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) are frequently employed. researchgate.netresearchgate.netmdpi.com Given the higher reactivity of the C-Br bond compared to the C-Cl bond, selective cross-coupling at the C4 position (bromine) can be achieved under carefully controlled conditions, leaving the C5 position (chlorine) intact for subsequent transformations. For example, Pd(PPh₃)₄ and PdCl₂(dppf) are common catalysts used for these transformations. researchgate.net

Copper-Catalyzed Reactions : Copper catalysts are particularly effective for C-O and C-N bond formation (Ullmann condensation). sci-hub.se They can be used to couple this compound with alcohols or amines. Oxalic diamides have been identified as effective ligands in copper-catalyzed coupling of aryl halides with alcohols. sci-hub.se

Rhodium-Catalyzed Reactions : Rhodium catalysts are also capable of activating C-Cl bonds. For instance, rhodium(I) complexes can undergo oxidative addition with substrates like 2-chloropyridine. acs.org This suggests that rhodium catalysis could be an alternative route for functionalizing the C-Cl bond in this compound.

The table below summarizes common catalytic systems used for functionalizing similar bromochloro-heterocycles.

| Reaction Type | Catalyst System | Typical Substrate | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl/Heteroaryl Halides | Allows for C-C bond formation. C-Br is generally more reactive than C-Cl. researchgate.net |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Aryl/Heteroaryl Halides | Used for coupling with terminal alkynes to form C-C bonds. mdpi.com |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | Aryl/Heteroaryl Halides | Effective for C-N bond formation with various amine nucleophiles. researchgate.net |

| Ullmann-type Coupling | CuI / Ligand (e.g., oxalic diamide) | Aryl Halides | Primarily used for C-O and C-N bond formation. sci-hub.se |

Hydroxyl Group Reactivity

The hydroxyl group at the C3 position is a key functional handle that significantly influences the compound's reactivity through direct derivatization and by participating in tautomeric equilibria.

The hydroxyl group of this compound is nucleophilic and can undergo various O-substitution reactions to form ethers and esters. scbt.com These reactions are fundamental for modifying the compound's properties and for building more complex molecular architectures.

Etherification : Formation of an ether can be achieved via reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., NaH, K₂CO₃) to form an alkoxide, which then reacts with an alkyl halide.

Esterification : The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters.

These derivatizations are not only important for synthesis but can also be used as a protecting group strategy to temporarily mask the hydroxyl group's reactivity while other transformations are carried out on the molecule.

3-Hydroxypyridines, such as this compound, can exist in equilibrium with their keto tautomer, a pyridone. This phenomenon is known as pyridinol-pyridone tautomerism. masterorganicchemistry.com The position of this equilibrium is influenced by factors like the solvent, temperature, and the electronic nature of other substituents on the ring.

The equilibrium for this compound is between the pyridinol form and the corresponding pyridin-3(4H)-one zwitterionic form. Generally, for 3-hydroxypyridines, the phenol-like pyridinol form is the major tautomer in solution. However, the presence of the halogen atoms can influence the electron distribution in the ring and potentially shift this equilibrium.

This tautomeric equilibrium has a profound impact on reactivity:

Ambident Nucleophilicity : The pyridone tautomer possesses two nucleophilic sites: the nitrogen atom and the oxygen atom. This can lead to different products (N-alkylation vs. O-alkylation) depending on the reaction conditions and the electrophile used.

Influence on Aromatic Substitution : The tautomeric form present can affect the rate and regioselectivity of SNAr reactions. The pyridone form is less aromatic and may exhibit different reactivity patterns compared to the fully aromatic pyridinol form. Theoretical studies on similar systems, like quinolin-4-one derivatives, show that keto forms are generally more stable but less reactive than their enol counterparts. scirp.org The equilibrium can be a key factor in the success or failure of certain synthetic transformations. scirp.org

Research and Applications

Currently, there is a notable absence of published research specifically detailing the applications of 4-Bromo-5-chloropyridin-3-ol. Its availability from commercial suppliers suggests its use as a building block or intermediate in organic synthesis, likely within the context of pharmaceutical or agrochemical research and development. The structural similarity to other dihalogenated pyridinols that are known to be precursors for bioactive molecules suggests that this compound holds potential for similar applications. For example, a related compound, 4-Bromo-6-chloro-3-pyridinol, is noted for its potential use in pharmaceuticals and agrochemicals due to the influence of its halogen substituents on biological activity and stability. cymitquimica.com Further research is necessary to elucidate the specific reactivity and potential applications of this particular isomer.

Supramolecular Chemistry and Non Covalent Interactions Involving Halogenated Pyridinols

Halogen Bonding Interactions (Br and Cl as Halogen Bond Donors)

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. acs.org This interaction, comparable in strength to hydrogen bonding, has become a significant tool in crystal engineering and the design of supramolecular assemblies. acs.orgmdpi.com For halogenated organic compounds, the propensity of a halogen atom to act as a halogen bond donor is enhanced when bonded to an electron-withdrawing group, which creates a region of positive electrostatic potential, known as a σ-hole, on the halogen. nih.gov

Nature and Directionality of Halogen Bonds

In 4-bromo-5-chloropyridin-3-ol, both the bromine and chlorine atoms have the potential to act as halogen bond donors. The strength of these interactions typically follows the order I > Br > Cl, correlating with the polarizability and the size of the σ-hole on the halogen atom. acs.orgnih.gov The interaction is highly directional, with the angle between the covalent bond to the halogen (C-X) and the halogen bond (X···Y, where Y is the nucleophile) approaching 180 degrees. acs.org This linearity is a key feature that allows for the predictable construction of supramolecular architectures. gu.se The electron-withdrawing nature of the pyridine (B92270) ring, particularly when protonated or coordinated, enhances the σ-hole on the attached halogens, making them more effective halogen bond donors. nih.gov

Influence of Halogen Bonds on Crystal Packing

Halogen bonds play a crucial role in the solid-state packing of halogenated molecules, often working in concert with other non-covalent interactions to form well-defined structural motifs. mdpi.com The directionality of halogen bonds can lead to the formation of one-, two-, or three-dimensional networks. For instance, interactions of the type C-X···N, C-X···O, and C-X···X (where X is Br or Cl) are commonly observed. mdpi.comacs.org In halogenated pyridines, the nitrogen atom of one molecule can act as a halogen bond acceptor for a halogen atom of a neighboring molecule, leading to chain or sheet structures. mdpi.com The presence of multiple halogen atoms, as in this compound, allows for a variety of potential halogen bonding synthons, contributing to the complexity and stability of the resulting crystal lattice. mdpi.com

Hydrogen Bonding Networks

Hydrogen bonds are among the most important non-covalent interactions in chemistry and biology, characterized by the interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Intermolecular and Intramolecular Hydrogen Bonding Patterns

In the solid state, molecules of this compound can engage in extensive hydrogen bonding. Intermolecular hydrogen bonds, where the hydroxyl group of one molecule interacts with the nitrogen atom or the hydroxyl oxygen of a neighboring molecule, are expected to be a dominant feature in its crystal structure. These interactions can lead to the formation of chains, dimers, or more complex networks that stabilize the crystal packing. researchgate.net Intramolecular hydrogen bonding, though less likely given the substitution pattern, could potentially occur between the hydroxyl group and an adjacent halogen atom, influencing the molecule's conformation.

Role of Hydroxyl and Nitrogen Atoms in Hydrogen Bond Formation

The hydroxyl (-OH) group in this compound is a primary hydrogen bond donor. The hydrogen atom of the hydroxyl group can form strong hydrogen bonds with hydrogen bond acceptors. The oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor. The nitrogen atom within the pyridine ring is a potent hydrogen bond acceptor, readily interacting with hydrogen bond donors from adjacent molecules. mdpi.com The interplay between the donor capacity of the hydroxyl group and the acceptor ability of the ring nitrogen is a key determinant of the supramolecular assembly. mdpi.com

Aromatic Interactions (π-π Stacking, C-H...π)

Aromatic rings can participate in several types of non-covalent interactions, including π-π stacking and C-H...π interactions, which are crucial for the stabilization of crystal structures.

π-π stacking involves the attractive, non-covalent interactions between aromatic rings. In substituted pyridines, these interactions can be influenced by the electronic nature of the substituents. researchgate.netiucr.org The geometry of π-π stacking can vary, with common arrangements being face-to-face or offset (parallel-displaced). iucr.org Offset stacking is often favored as it minimizes electrostatic repulsion between the π-electron clouds. The presence of electron-donating and electron-withdrawing groups on the pyridine ring can create dipole moments that influence the preferred stacking arrangement. acs.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a promolecule is greater than the sum of the electron densities of all other molecules. The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape and its close contacts with neighboring molecules.

A key feature of this analysis is the generation of 2D fingerprint plots, which summarize the intermolecular contacts in the crystal. These plots are created by plotting the distance from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). Different types of interactions, such as hydrogen bonds and halogen bonds, have distinct patterns on these plots, allowing for their identification and quantification. The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a quantitative measure of their significance in the crystal packing. mdpi.comdoi.orgset-science.com

The normalized contact distance (d_norm) is another valuable property derived from Hirshfeld surface analysis. It is based on dᵢ, dₑ, and the van der Waals radii of the atoms involved. By mapping d_norm onto the Hirshfeld surface, regions of close intermolecular contacts can be visualized. Red spots on the d_norm map indicate contacts shorter than the sum of the van der Waals radii, highlighting strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii, and white regions indicate contacts of van der Waals separation. scirp.orgmdpi.com

In the context of halogenated pyridinols like this compound, Hirshfeld surface analysis is instrumental in elucidating the role of various non-covalent interactions. For instance, it can differentiate and quantify the contributions of O–H···N, C–H···O, and halogen bonds (C–Br···X and C–Cl···X, where X is a halogen or another electronegative atom). The analysis can reveal the percentage of the Hirshfeld surface area dominated by specific contacts, such as H···H, H···C/C···H, H···O/O···H, and H···X/X···H (where X is Br or Cl), providing a detailed understanding of the forces governing the crystal packing. mdpi.comekb.eg

The shape-index and curvedness are other Hirshfeld surface properties that provide detailed information about the molecular shape and the nature of intermolecular contacts. The shape-index is particularly useful for identifying complementary hollows and bumps on the molecular surface, which are indicative of π-π stacking interactions. Curvedness helps in identifying flat regions of the surface that are often associated with planar stacking arrangements. scirp.org

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Halogenated Organic Compounds.

| Contact Type | Percentage Contribution (%) |

| H···H | 39.1 |

| C···H/H···C | Variable |

| O···H/H···O | Significant in presence of H-bond donors/acceptors |

| Halogen···H/H···Halogen | Dependent on halogen substitution and crystal packing |

| Halogen···Halogen | Dependent on halogen type and geometry |

| C···C (π-π stacking) | Identified by shape-index analysis |

| Note: The values presented are illustrative and can vary significantly depending on the specific molecular structure and crystal packing. The data for H···H is from a specific analyzed compound and serves as an example. mdpi.com |

Design of Supramolecular Architectures

The design of supramolecular architectures involves the deliberate use of non-covalent interactions to assemble molecules into well-defined, higher-order structures. hud.ac.uk Halogenated pyridinols, such as this compound, are valuable building blocks in this field due to the presence of multiple functional groups capable of forming specific and directional non-covalent interactions.

The key interactions that can be exploited in the design of supramolecular structures with this compound include:

Hydrogen Bonding: The hydroxyl group (–OH) is a strong hydrogen bond donor, while the pyridyl nitrogen atom is a hydrogen bond acceptor. This donor-acceptor pair can lead to the formation of robust and predictable one-dimensional chains, two-dimensional networks, or discrete cyclic assemblies. acs.org

Halogen Bonding: Both the bromine and chlorine atoms on the pyridine ring can act as halogen bond donors. A halogen bond occurs when there is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. acs.org The strength of the halogen bond can be tuned by the nature of the halogen (I > Br > Cl) and the electron-withdrawing character of the molecule to which it is attached. core.ac.uk In this compound, the electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the halogen atoms, making them effective halogen bond donors. These interactions can be used to direct the assembly of molecules in a specific orientation, often leading to linear or T-shaped motifs. rsc.org

Applications in Advanced Organic Synthesis

4-Bromo-5-chloropyridin-3-ol as a Key Building Block in Heterocyclic Synthesis

This compound serves as a foundational precursor for constructing more elaborate heterocyclic frameworks. The differential reactivity of the bromine and chlorine substituents, coupled with the nucleophilic and directing properties of the hydroxyl group, allows for a programmed approach to synthesis. Chemists can selectively target one halogen over the other in cross-coupling reactions or nucleophilic substitutions, enabling the sequential introduction of various functional groups.

The hydroxyl group can be used as a handle for etherification or can be converted into other functional groups, further expanding the synthetic possibilities. This trifunctional nature is particularly advantageous, as it permits the construction of polysubstituted pyridines, which are key components in many biologically active compounds. The pyridine (B92270) nitrogen itself can participate in reactions, such as N-oxidation or quaternization, adding another layer of synthetic versatility. The compound is frequently employed in the development of other substituted pyridinols and complex organic molecules.

Synthesis of Complex Heterocyclic Systems (e.g., Imidazopyridines, Azatetralones, Indoles)

The utility of this compound and its derivatives is demonstrated in their application to build fused and complex heterocyclic systems.

Imidazopyridines : Imidazopyridines are a critical class of nitrogen-fused heterocycles with a broad spectrum of biological activities, including anti-cancer and kinase inhibitory functions. nih.govbeilstein-journals.org The synthesis of imidazo[1,2-a]pyridines often begins with a 2-aminopyridine (B139424) derivative. nih.govorganic-chemistry.orgresearchgate.net Starting from a substituted pyridinol like this compound, a synthetic route would typically involve the conversion of the 3-hydroxyl group to an amino group at a neighboring position to facilitate the key cyclization step. For instance, a multi-step sequence could transform the pyridinol into a suitable 2-aminopyridine intermediate, which can then undergo condensation with α-haloketones or participate in copper-catalyzed multicomponent reactions with aldehydes and alkynes to form the desired imidazopyridine scaffold. researchgate.net

Azatetralones : 3-Bromo-5-chloro-pyridines are documented intermediates in the synthesis of azatetralones, which are heterocyclic ketones of interest in medicinal chemistry. google.com A patented method describes the conversion of a 3-bromo-5-chloro-2-substituted pyridine into a carboxylic acid derivative. This intermediate can then be cyclized to form the azatetralone ring system using an alkyl lithium compound, such as t-butyllithium, at low temperatures. google.com The reaction proceeds via an intramolecular nucleophilic attack to construct the fused ring.

| Step | Description | Key Reagents | Temperature | Reference |

| 1 | Oxidation | Ozone, followed by Sodium chlorite | -78°C to 20°C | google.com |

| 2 | Cyclization | t-Butyllithium | -78°C to -20°C | google.com |

Indoles : While direct conversion is less common, the structural motifs within this compound can be incorporated into indole (B1671886) synthesis strategies. Many modern indole syntheses, such as the Fischer, Bartoli, or Larock methods, rely on aniline (B41778) or o-alkynylaniline precursors. rsc.orgorganic-chemistry.org A synthetic chemist could leverage the reactivity of the bromo- and chloro-substituents to construct a necessary aniline derivative. For example, a Suzuki or Sonogashira coupling reaction at the 4-position (bromine) could introduce a vinyl or alkynyl group, followed by transformation of the pyridine ring into the required substituted aniline for a subsequent cyclization to form the indole nucleus. rsc.orgresearchgate.net

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

The structural features of this compound make it an important intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. indiamart.com

In pharmaceuticals, substituted pyridinols are crucial for creating drugs with specific biological targets. For example, derivatives of 5-bromo-6-chloropyridin-3-ol (B155333) are used as key intermediates in the synthesis of potent and selective lysine-specific demethylase 1 (LSD1) inhibitors, which are being investigated for cancer therapy. The synthesis often involves sequential Suzuki couplings to introduce diverse substituents onto the pyridine ring.

In the agrochemical sector, this compound serves as a building block for complex pesticides. A prominent example is the synthesis of chlorantraniliprole, a widely used insecticide. The preparation of a key intermediate, 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one, involves the coupling of 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid with an anthranilic acid derivative. google.com The pyrazole-pyridine core of this starting material highlights the importance of halogenated pyridine building blocks in constructing the final active ingredient.

| Molecule Class | Application Area | Synthetic Role of Halogenated Pyridines | Example Product/Target | Reference(s) |

| LSD1 Inhibitors | Pharmaceuticals | Precursor for sequential Suzuki couplings | Investigational cancer therapeutics | |

| Benzoxazinones | Agrochemicals | Core structural component for pyrazole-based insecticides | Chlorantraniliprole | google.com |

Development of Novel Synthetic Methodologies

The unique reactivity of this compound and related multi-halogenated pyridines has spurred the development of new synthetic methods focused on regioselectivity and efficiency. Research has focused on controlling which halogen reacts first, enabling programmed synthesis. For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond is typically more reactive than the C-Cl bond, allowing for selective functionalization at the 4-position.

Furthermore, compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been used as platforms to study regioselective nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The insights gained from these studies, where different nucleophiles replace specific halogens based on reaction conditions, are applicable to this compound. Such work helps establish reliable protocols for creating highly functionalized pyridines, which are valuable building blocks for drug discovery and materials science. researchgate.netsmolecule.com The development of one-pot, multi-step syntheses starting from such intermediates also represents a significant advance, streamlining the production of complex molecules and reducing waste. google.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-5-chloropyridin-3-ol, and how are reaction conditions optimized?

- Methodology : Halogenation of pyridine precursors is a common approach. For bromination, electrophilic substitution using Br₂ in acetic acid or HBr with oxidizing agents (e.g., H₂O₂) can be employed. Chlorination may involve SOCl₂ or Cl₂ gas under controlled conditions. Reaction optimization includes adjusting temperature (e.g., 50–80°C for bromination ), solvent polarity (DMF for solubility ), and stoichiometric ratios to minimize dihalogenation byproducts. Post-synthesis purification via column chromatography (e.g., 10% MeOH/DCM gradients ) or recrystallization improves yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- 1H/13C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 7–8 ppm ) and DEPT-135 for carbon hybridization. Chlorine’s electronegativity downfield-shifts adjacent protons.

- HRMS : Confirm molecular weight (C₅H₃BrClNO: ~222.35 g/mol) with <2 ppm error .

- IR : Detect O–H (3200–3600 cm⁻¹) and C–Br/C–Cl stretches (500–800 cm⁻¹).

Contradictions arise from solvent effects or impurities; cross-validate with multiple techniques and compare to analogous compounds (e.g., 5-Bromo-2-fluoropyridin-3-ol ).

Q. How does the steric environment of bromo and chloro substituents influence solubility and crystallization?

- Methodology : Bromine’s larger atomic radius increases molecular weight and reduces aqueous solubility compared to chloro analogs. Crystallization is optimized using mixed solvents (e.g., EtOH/H₂O) to balance polarity. Differential scanning calorimetry (DSC) monitors melting behavior (e.g., mp ~156–159°C for similar halogenated pyridines ).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodology : Computational studies (DFT) predict electron density distribution: chloro groups deactivate the pyridine ring, directing electrophiles to positions ortho/para to hydroxyl. Bromine’s inductive effect further modulates reactivity. Experimental validation involves synthesizing derivatives (e.g., nitration or sulfonation) and analyzing regiochemistry via NOESY or X-ray crystallography .

Q. How can contradictory catalytic activity data for Suzuki-Miyaura couplings involving this compound be reconciled?

- Methodology : Contradictions may stem from ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) or base sensitivity (K₂CO₃ vs. Cs₂CO₃). Systematic screening using design-of-experiment (DoE) protocols identifies optimal conditions. Kinetic studies (e.g., monitoring via LC-MS) reveal side reactions (e.g., dehalogenation) that reduce yield .

Q. What strategies enhance the stability of this compound under biological assay conditions?

- Methodology : Stabilize the hydroxyl group via acetylation or silylation to prevent oxidation. Formulate with cyclodextrins or liposomes to improve aqueous compatibility. Monitor degradation via HPLC-UV at λ = 254 nm and adjust pH (6–8) to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.